molecular formula C27H28N2O6 B3704478 3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid

3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B3704478
M. Wt: 476.5 g/mol
InChI Key: BXDKVYDOMKLGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with two 2,5-dimethylphenoxyacetylamino groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 3,5-diaminobenzoic acid with 2,5-dimethylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Concentrated nitric acid (HNO₃) for nitration, concentrated sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
  • 3,5-bis{[(2,3-dimethylphenoxy)acetyl]amino}benzoic acid

Uniqueness

3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to the specific positioning of the dimethylphenoxy groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,5-bis[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-16-5-7-18(3)23(9-16)34-14-25(30)28-21-11-20(27(32)33)12-22(13-21)29-26(31)15-35-24-10-17(2)6-8-19(24)4/h5-13H,14-15H2,1-4H3,(H,28,30)(H,29,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDKVYDOMKLGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.